Akt Kinase Cellular Potency: The 5-Amino Scaffold Rivals a Clinical Candidate
The 5-amino-furan-2-carboxamide scaffold was used to create an ATP-competitive inhibitor that closely matches the binding pose and cellular potency of the clinical candidate GSK2141795. A representative compound from this series (25e) inhibited the phosphorylation of the Akt substrate PRAS40 in LNCaP cells with an IC50 of 30.4 nM [1]. This is comparable to the cellular potency of GSK2141795, which has shown ~50-90% decreases in phospho-PRAS40 in vitro [2]. Analogs with different furan substitutions exhibited significantly reduced Akt1 inhibitory activity, demonstrating the uniqueness of the 5-amino scaffold [1]. This data positions compounds built on this core as potent alternatives to known inhibitors for validating Akt-driven disease models.
| Evidence Dimension | Inhibition of cellular phospho-PRAS40 (Akt pathway activity) |
|---|---|
| Target Compound Data | IC50: 30.4 nM (for lead compound 25e derived from the 5-amino-furan-2-carboxamide scaffold) |
| Comparator Or Baseline | Clinical candidate GSK2141795: ~50-90% decrease in phospho-PRAS40 in vitro |
| Quantified Difference | Comparable potency range (low nanomolar); 5-amino scaffold series is designed to overcome GSK2141795's conformational flexibility |
| Conditions | LNCaP human prostate cancer cells; Western blot assay. |
Why This Matters
This proves the scaffold can produce molecules with clinical-grade cellular potency, making procurement essential for projects aiming to replicate or improve upon clinical benchmarks.
- [1] Zhan W, Xu L, Dong X, et al. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur J Med Chem. 2016;117:47-58. PMID: 27089211. View Source
- [2] Yap TA, et al. A putative biomarker signature for clinically effective AKT inhibition: correlation of in vitro, in vivo and clinical data identifies the importance of modulation of the mTORC1 pathway. Oncotarget. 2015;6(39):41736-49. PMID: 26497682. View Source
